Acetic acid, ((2,3-dimethyl-4-oxo-4H-1-benzopyran-7-YL)oxy)-, ethyl ester
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Overview
Description
Acetic acid, ((2,3-dimethyl-4-oxo-4H-1-benzopyran-7-YL)oxy)-, ethyl ester is a chemical compound known for its unique structural properties It is characterized by the presence of an acetic acid moiety linked to a benzopyran ring system, which is further substituted with dimethyl and oxo groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((2,3-dimethyl-4-oxo-4H-1-benzopyran-7-YL)oxy)-, ethyl ester typically involves the esterification of the corresponding carboxylic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the benzopyran ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, such as halides, nitro groups, or sulfonic acids.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, derivatives of this compound may be studied for their potential biological activities. The benzopyran ring system is a common motif in many bioactive molecules, including flavonoids and coumarins.
Medicine
In medicine, compounds containing the benzopyran ring system are investigated for their potential therapeutic properties. These include anti-inflammatory, antioxidant, and anticancer activities.
Industry
In the industrial sector, this compound may be used in the production of dyes, fragrances, and other specialty chemicals. Its unique structural properties can impart desirable characteristics to the final products.
Mechanism of Action
The mechanism of action of acetic acid, ((2,3-dimethyl-4-oxo-4H-1-benzopyran-7-YL)oxy)-, ethyl ester involves its interaction with various molecular targets. The benzopyran ring system can interact with enzymes and receptors, modulating their activity. The specific pathways involved depend on the functional groups present and the overall structure of the compound.
Comparison with Similar Compounds
Similar Compounds
- Acetic acid, ((2,3-dimethyl-4-oxo-4H-1-benzopyran-7-YL)oxy)-, methyl ester
- Acetic acid, ((2,3-dimethyl-4-oxo-4H-1-benzopyran-7-YL)oxy)-, propyl ester
- Acetic acid, ((2,3-dimethyl-4-oxo-4H-1-benzopyran-7-YL)oxy)-, butyl ester
Uniqueness
The uniqueness of acetic acid, ((2,3-dimethyl-4-oxo-4H-1-benzopyran-7-YL)oxy)-, ethyl ester lies in its specific ester group, which can influence its reactivity and interactions. Compared to its methyl, propyl, and butyl counterparts, the ethyl ester may exhibit different solubility, stability, and biological activity profiles.
Properties
CAS No. |
102612-67-9 |
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Molecular Formula |
C15H16O5 |
Molecular Weight |
276.28 g/mol |
IUPAC Name |
ethyl 2-(2,3-dimethyl-4-oxochromen-7-yl)oxyacetate |
InChI |
InChI=1S/C15H16O5/c1-4-18-14(16)8-19-11-5-6-12-13(7-11)20-10(3)9(2)15(12)17/h5-7H,4,8H2,1-3H3 |
InChI Key |
MHDFGLTZSKLWQN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=C(O2)C)C |
Origin of Product |
United States |
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